N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperazine-based compounds and has been shown to possess potential therapeutic applications. In
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This results in an increase in the release of dopamine and serotonin, which can help alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide can modulate the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to improve cognitive function in rats, suggesting its potential as a cognitive enhancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is its high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. One potential direction is to investigate its potential as a treatment for Parkinson's disease, as it has been shown to have neuroprotective effects in animal models. Another direction is to explore its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in rats. Additionally, further studies could be conducted to investigate its potential as a cognitive enhancer and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide involves the reaction of 4-(4-methoxyphenyl)piperazine with cyclohexyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of the product is typically around 70%.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a potential candidate for the treatment of neurological disorders such as schizophrenia, depression, and anxiety.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-24-18-9-7-17(8-10-18)22-13-11-21(12-14-22)15-19(23)20-16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEJLSAUCRYAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.